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Compound of Interest

Compound Name: Aniline, 2,4,6-trimethyl-3-nitro-

Cat. No.: B072413 Get Quote

An in-depth technical guide has been created to explore the significant role of steric hindrance

in the reactivity of 2,4,6-trimethyl-3-nitroaniline, designed for researchers, scientists, and

professionals in drug development.

Introduction
2,4,6-trimethyl-3-nitroaniline is a substituted aromatic amine that presents a unique reactivity

profile due to its specific substitution pattern. The presence of three methyl groups and a nitro

group on the aniline ring creates a complex interplay of electronic and steric effects that govern

its chemical behavior. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating and

activating, while the nitro (-NO₂) group is electron-withdrawing and deactivating.[1] This guide

focuses on the pivotal role of steric hindrance, primarily from the two ortho-methyl groups, in

modulating the accessibility and reactivity of the amino group and the aromatic ring.

Understanding these steric effects is crucial for predicting reaction outcomes and designing

synthetic pathways involving this molecule.

Synthesis of 2,4,6-trimethyl-3-nitroaniline
The synthesis of 2,4,6-trimethyl-3-nitroaniline is a multi-step process that begins with

mesitylene (1,3,5-trimethylbenzene).[1] The overall workflow involves the selective

mononitration of mesitylene, followed by the reduction of the resulting nitro compound to the

desired aniline derivative.[1][2]
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Caption: Synthesis workflow for 2,4,6-trimethyl-3-nitroaniline.

Experimental Protocol: Synthesis
Step 1: Mononitration of Mesitylene[1][2]

A mixture of concentrated sulfuric acid and nitric acid is prepared and cooled.
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Mesitylene is slowly added to the mixed acid solution while maintaining the temperature

below 10°C to prevent oxidation of the methyl groups.[1][2]

The reaction is stirred for a specified period to ensure selective mononitration.

The reaction mixture is then added to ice water, and the crude 2,4,6-trimethyl-3-nitrobenzene

is isolated.

Step 2: Reduction of 2,4,6-trimethyl-3-nitrobenzene[1]

The isolated 2,4,6-trimethyl-3-nitrobenzene is dissolved in a suitable solvent.

A metal catalyst, such as palladium on carbon, is added to the solution.

The mixture is subjected to hydrogenation with hydrogen gas under pressure until the

reduction of the nitro group to an amino group is complete.

The catalyst is filtered off, and the solvent is removed to yield 2,4,6-trimethyl-3-nitroaniline.

The Role of Steric Hindrance in Reactivity
The three methyl groups on the aniline ring, particularly the two at the ortho positions (2 and 6)

relative to the amino group, create significant steric bulk. This steric hindrance is a dominant

factor in the molecule's reactivity, often overriding electronic effects.
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Steric Shielding in 2,4,6-trimethyl-3-nitroaniline
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Caption: Steric hindrance from ortho-methyl groups shielding the amino group.

Reactions at the Amino Group
The reactivity of the primary amino group is significantly diminished by the flanking methyl

groups.

Acylation: The reaction of the amino group with acyl chlorides or anhydrides to form amides

is expected to be slower compared to aniline. The bulky methyl groups hinder the approach

of the acylating agent to the nitrogen atom.

Diazotization: While the amino group can be converted to a diazonium salt, the reaction

conditions may need to be optimized to overcome the steric hindrance.[1] The formation of

the diazonium salt is a crucial step in the synthesis of azo dyes.[1]
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Schiff Base Formation: Condensation reactions with aldehydes and ketones to form imines

(Schiff bases) are also influenced by steric hindrance.[1] The rate of these reactions is likely

to be lower than that of less substituted anilines.

Electrophilic Aromatic Substitution (EAS)
In EAS reactions, the incoming electrophile's position is directed by the existing substituents.

The amino group is a powerful ortho-, para-director, as are the methyl groups.[1][3] The nitro

group is a meta-director.

Regioselectivity: The positions ortho to the strongly activating amino group (positions 2 and

6) are already occupied by bulky methyl groups, which sterically block electrophilic attack at

these sites. The position para to the amino group (position 4) is also occupied by a methyl

group. Therefore, electrophilic attack is directed to the remaining available position on the

ring (position 5). This position is ortho to the para-methyl group and meta to the amino and

other two methyl groups, as well as the nitro group. The combined electronic and steric

effects make the regioselectivity of EAS on this molecule highly specific.

Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions typically require strong electron-withdrawing groups (like -NO₂) positioned ortho

or para to a leaving group.[1] In 2,4,6-trimethyl-3-nitroaniline, the nitro group activates the ring

towards nucleophilic attack. However, the presence of electron-donating methyl groups and the

amino group counteracts this activation to some extent. Studies on related systems have

shown that steric hindrance can significantly lower the rate of SNAr reactions. For instance, the

reaction rate of N-methylaniline in SNAr is much lower than that of aniline, an effect attributed

to increased steric hindrance.[4] A similar, if not more pronounced, effect would be expected for

2,4,6-trimethyl-3-nitroaniline.

Data Summary
While specific kinetic data for the reactions of 2,4,6-trimethyl-3-nitroaniline are not readily

available in the literature, the physical properties of its precursor, 2,4,6-trimethylaniline, and the

related compound 3-nitroaniline are provided for context.

Table 1: Physical Properties of 2,4,6-Trimethylaniline and Related Compounds
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Property 2,4,6-Trimethylaniline 3-Nitroaniline

Molecular Formula C₉H₁₃N C₆H₆N₂O₂

Molecular Weight 135.21 g/mol 138.12 g/mol [5]

Boiling Point 232-233 °C 306 °C

Melting Point -5 °C 114 °C

pKa 4.38 2.47

Appearance Liquid Yellow needles or powder[5]

Data for 2,4,6-trimethylaniline sourced from PubChem CID 6913, and for 3-nitroaniline from

PubChem CID 7423, unless otherwise cited.[5][6]

Table 2: Spectroscopic Data for 2,4,6-trimethyl-3-nitroaniline

Spectroscopy Data

Molecular Formula C₉H₁₂N₂O₂

Monoisotopic Mass ~180.09 Da[1]

¹H NMR
Expected signals for aromatic protons, amino

protons, and three distinct methyl groups.

¹³C NMR
Expected signals for aromatic carbons and

methyl carbons.

Mass Spectrometry Molecular ion peak (M+) expected at m/z 180.[1]

Detailed spectroscopic data for 2,4,6-trimethyl-3-nitroaniline is limited in publicly available

databases.

Conclusion
The reactivity of 2,4,6-trimethyl-3-nitroaniline is fundamentally governed by the steric hindrance

imposed by the methyl groups at the 2 and 6 positions. This steric shielding significantly

reduces the reactivity of the adjacent amino group towards various reagents and plays a crucial
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role in directing the regioselectivity of electrophilic aromatic substitution reactions. While the

electronic effects of the substituents are important, the steric bulk is often the determining

factor in the chemical behavior of this molecule. This makes 2,4,6-trimethyl-3-nitroaniline a

valuable substrate for studying the interplay of steric and electronic effects in organic chemistry

and a unique building block in synthetic applications where controlled reactivity is desired.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Aniline, 2,4,6-trimethyl-3-nitro- | 1521-60-4 | Benchchem [benchchem.com]

2. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]

3. quora.com [quora.com]

4. researchgate.net [researchgate.net]

5. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

6. 2,4,6-Trimethylaniline | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [role of steric hindrance in 2,4,6-trimethyl-3-nitroaniline
reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072413#role-of-steric-hindrance-in-2-4-6-trimethyl-3-
nitroaniline-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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